molecular formula C21H27ClN2O4 B15344632 Benzoic acid, 4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-, 2-(diethylamino)ethyl ester, monohydrochloride CAS No. 61356-11-4

Benzoic acid, 4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-, 2-(diethylamino)ethyl ester, monohydrochloride

Cat. No.: B15344632
CAS No.: 61356-11-4
M. Wt: 406.9 g/mol
InChI Key: TYBOBSQAPMLRHT-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-, 2-(diethylamino)ethyl ester, monohydrochloride is a complex organic compound with the molecular formula C21H27ClN2O4 . This compound is notable for its unique structure, which includes a benzoic acid moiety linked to a hexahydroisoindole ring system and a diethylaminoethyl ester group. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Benzoic acid, 4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-, 2-(diethylamino)ethyl ester, monohydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the hexahydroisoindole derivative, which is then reacted with benzoic acid derivatives under specific conditions to form the desired ester. The reaction conditions often include the use of catalysts and solvents to facilitate the esterification process . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the ester and amine groups, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzoic acid, 4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-, 2-(diethylamino)ethyl ester, monohydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Compared to other similar compounds, Benzoic acid, 4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-, 2-(diethylamino)ethyl ester, monohydrochloride is unique due to its specific structural features and chemical properties. Similar compounds include other benzoic acid derivatives and hexahydroisoindole derivatives, which may share some chemical properties but differ in their specific applications and reactivity .

Properties

CAS No.

61356-11-4

Molecular Formula

C21H27ClN2O4

Molecular Weight

406.9 g/mol

IUPAC Name

2-[4-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)benzoyl]oxyethyl-diethylazanium;chloride

InChI

InChI=1S/C21H26N2O4.ClH/c1-3-22(4-2)13-14-27-21(26)15-9-11-16(12-10-15)23-19(24)17-7-5-6-8-18(17)20(23)25;/h9-12H,3-8,13-14H2,1-2H3;1H

InChI Key

TYBOBSQAPMLRHT-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)CCCC3.[Cl-]

Origin of Product

United States

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